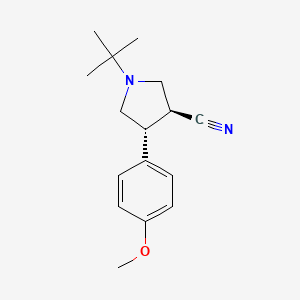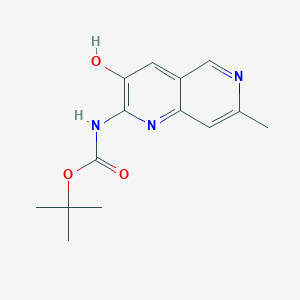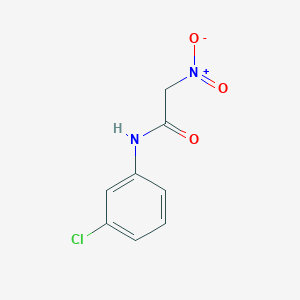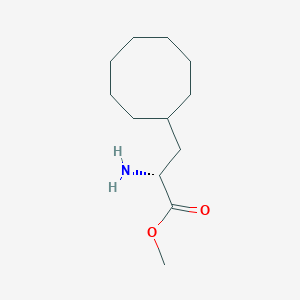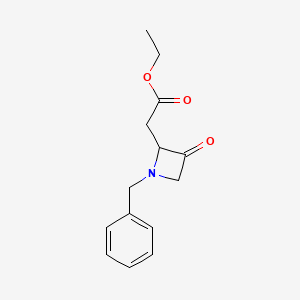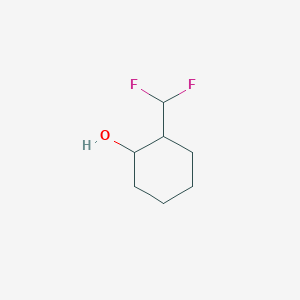
2-(Difluoromethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)cyclohexan-1-ol is a fluorinated organic compound with the molecular formula C7H12F2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclohexan-1-ol typically involves the difluoromethylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and the reaction temperature is maintained between 0°C to 25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-based catalysts, such as palladium or nickel, can enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(Difluoromethyl)cyclohexanone.
Reduction: The compound can be reduced to form 2-(Difluoromethyl)cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-(Difluoromethyl)cyclohexanone
Reduction: 2-(Difluoromethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the reagent used
Scientific Research Applications
2-(Difluoromethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The hydroxyl group allows for hydrogen bonding interactions with biological targets, potentially influencing enzyme activity or receptor binding .
Comparison with Similar Compounds
Cyclohexanol: A non-fluorinated analog with similar structural features but different chemical properties.
2-(Trifluoromethyl)cyclohexan-1-ol: A compound with an additional fluorine atom, leading to different reactivity and applications.
Cyclohexanone: The oxidized form of cyclohexanol, used as a precursor in various chemical reactions
Uniqueness: 2-(Difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, particularly in the development of fluorinated pharmaceuticals and materials .
Properties
Molecular Formula |
C7H12F2O |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2 |
InChI Key |
NFNMYRCMBBFIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


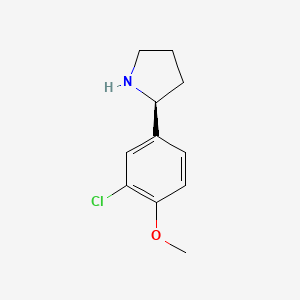
![(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12983883.png)

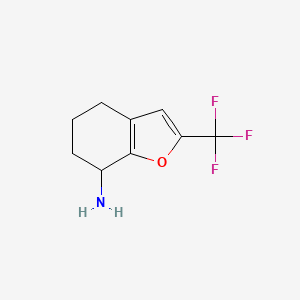

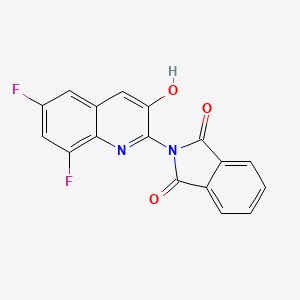
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
